3-Benzyloxy-4-Bromo vs. 2-Benzyloxy-5-Bromo Regiochemistry
This compound possesses a specific 3-benzyloxy-4-bromo substitution pattern, which is a structural isomer of the commercially available (2-(benzyloxy)-5-bromophenyl)(pyrrolidin-1-yl)methanone (CAS 1021088-79-8) . The position of the bromine and the protected oxygen relative to the electron-withdrawing amide group directly dictates the molecule's dipole moment and the electronic environment of the aromatic ring, leading to different reactivities in palladium-catalyzed cross-coupling reactions. This precise regiochemistry is non-interchangeable for projects aiming to build specific molecular scaffolds.
Comparator: 2-benzyloxy-5-bromo (CAS 1021088-79-8)
| Evidence Dimension | Aromatic Substitution Pattern (Bromine position relative to benzyloxy and amide groups) |
|---|---|
| Target Compound Data | 3-Benzyloxy-4-bromo substitution pattern. |
| Comparator Or Baseline | 2-Benzyloxy-5-bromo substitution pattern (CAS 1021088-79-8) . |
| Quantified Difference | Not applicable (binary structural feature). The quantified synthetic outcome would be expressed as exclusive formation of desired regioisomer. |
| Conditions | Structural analysis based on canonical SMILES and IUPAC names provided by suppliers . |
Why This Matters
For a procurement scientist, selecting the correct regioisomer is a binary decision; using the wrong one guarantees synthesis of an off-target intermediate or final compound, leading to wasted resources and project delays.
